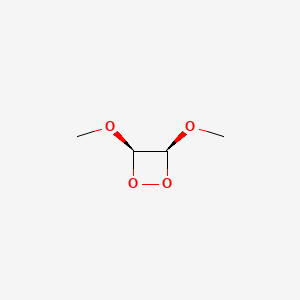
(3R,4S)-3,4-Dimethoxy-1,2-dioxetane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R,4S)-3,4-Dimethoxy-1,2-dioxetane is an organic compound characterized by a four-membered ring structure containing two oxygen atoms and two carbon atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-3,4-Dimethoxy-1,2-dioxetane typically involves the reaction of suitable precursors under controlled conditions. One common method involves the oxidation of alkenes using peroxy acids such as meta-chloroperoxybenzoic acid (mCPBA) or peroxyacetic acid. These reactions are stereospecific and result in the formation of the dioxetane ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using similar reagents and conditions as those used in laboratory synthesis. The scalability of these methods allows for the production of significant quantities of the compound for various applications.
Análisis De Reacciones Químicas
Types of Reactions
(3R,4S)-3,4-Dimethoxy-1,2-dioxetane undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form various oxidation products.
Reduction: Reduction reactions can break the dioxetane ring, leading to the formation of simpler compounds.
Substitution: Substitution reactions can occur at the methoxy groups, leading to the formation of derivatives with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like mCPBA and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various peroxides, while reduction reactions can produce alcohols or ethers.
Aplicaciones Científicas De Investigación
(3R,4S)-3,4-Dimethoxy-1,2-dioxetane has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential role in biological oxidation processes and as a probe for studying reactive oxygen species.
Medicine: Investigated for its potential therapeutic applications, including its role in drug development and as a diagnostic tool.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of various industrial products
Mecanismo De Acción
The mechanism of action of (3R,4S)-3,4-Dimethoxy-1,2-dioxetane involves the formation and cleavage of the dioxetane ring. This process can generate reactive oxygen species, which can interact with various molecular targets and pathways. The compound’s reactivity is influenced by its stereochemistry and the presence of the methoxy groups .
Comparación Con Compuestos Similares
Similar Compounds
Compounds similar to (3R,4S)-3,4-Dimethoxy-1,2-dioxetane include other dioxetanes and peroxides, such as:
- (3R,4S)-4-Hydroxy-3-methyl-2-oxohexylphosphonic acid
- (2R,3R,4S)-4-Guanidino-3-(prop-1-en-2-ylamino)-2-(1R,2R)-1,2,3-trihydroxypropyl-3,4-dihydro-2H-pyran-6-carboxylic acid
Uniqueness
Its ability to generate reactive oxygen species makes it particularly valuable in research and industrial applications .
Propiedades
Número CAS |
62937-28-4 |
|---|---|
Fórmula molecular |
C4H8O4 |
Peso molecular |
120.10 g/mol |
Nombre IUPAC |
(3R,4S)-3,4-dimethoxydioxetane |
InChI |
InChI=1S/C4H8O4/c1-5-3-4(6-2)8-7-3/h3-4H,1-2H3/t3-,4+ |
Clave InChI |
VYZOTTMDCMASAL-ZXZARUISSA-N |
SMILES isomérico |
CO[C@@H]1[C@@H](OO1)OC |
SMILES canónico |
COC1C(OO1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N,N'-[Methylenebis(3-chloro-4,1-phenylene)]bis(N-acetylacetamide)](/img/structure/B14508658.png)
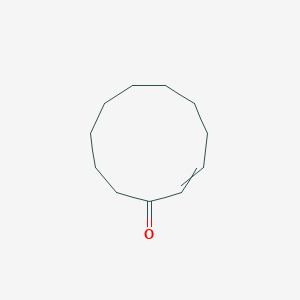

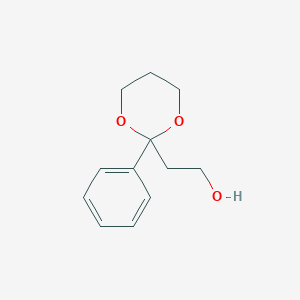

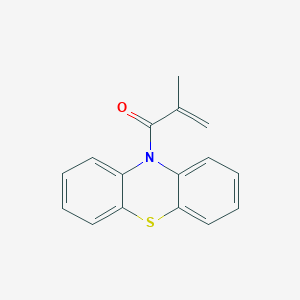
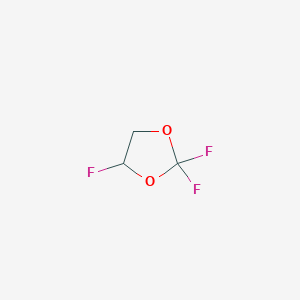
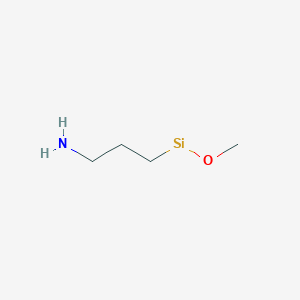
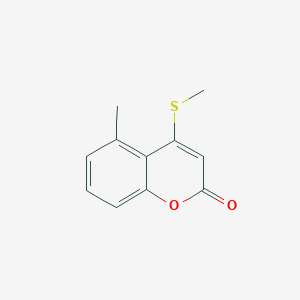

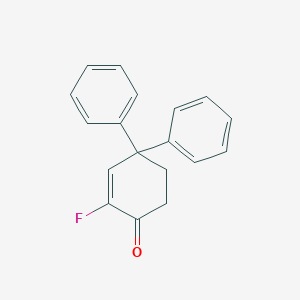
![2-[2-(3-Methylbutoxy)ethyl]cyclopentan-1-one](/img/structure/B14508719.png)
